Product packaging for Valerylcarnitine(Cat. No.:CAS No. 40225-14-7)

Valerylcarnitine

Cat. No.: B1624400
CAS No.: 40225-14-7
M. Wt: 246.32 g/mol
InChI Key: VSNFQQXVMPSASB-SNVBAGLBSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Introduction to Valerylcarnitine

This compound belongs to the acylcarnitine class of organic compounds, which function as essential carriers in the transport of fatty acids across mitochondrial membranes for subsequent beta-oxidation processes. These molecules were first discovered more than seventy years ago and are believed to number more than one thousand different types within the human body. The compound specifically represents a valeric acid ester of carnitine, where the acyl group attachment creates a specialized transport vehicle for fatty acid metabolism. Research indicates that acylcarnitines serve multiple physiological functions beyond simple fatty acid transport, including regulation of metabolic homeostasis and serving as detoxification pathways for potentially harmful acyl-coenzyme A accumulation.

Chemical Identity and Classification

Structural Characterization of this compound

This compound exhibits a distinctive molecular architecture characterized by the attachment of a pentanoyl group to the carnitine backbone structure. The compound possesses a molecular formula of C₁₂H₂₃NO₄ with a molecular weight of 245.32 grams per mole. The structural framework consists of a pentanoyl ester linkage to the hydroxyl group of carnitine, creating a zwitterionic molecule under physiological conditions. The presence of the trimethylammonium group contributes to the compound's quaternary ammonium character, while the carboxylate group provides anionic properties. Advanced spectroscopic analysis reveals specific conformational preferences that influence the molecule's biological activity and transport capabilities across cellular membranes.

The three-dimensional structure of this compound demonstrates significant conformational flexibility, particularly around the ester linkage region connecting the pentanoyl chain to the carnitine moiety. Computational modeling studies indicate that this flexibility allows for optimal interaction with carnitine transport proteins, facilitating efficient cellular uptake and mitochondrial targeting. The pentanoyl chain adopts extended conformations that minimize steric interactions while maintaining favorable hydrophobic interactions with membrane components during transport processes.

Structural Parameter Value Reference
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Chemical Bond Type Ester linkage
Quaternary Carbon Centers 1
Stereochemistry (3R) configuration
International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is (3R)-3-pentanoyloxy-4-(trimethylazaniumyl)butanoate, which precisely describes the stereochemical configuration and functional group arrangements within the molecule. Alternative International Union of Pure and Applied Chemistry nomenclature includes 3-pentanoyloxy-4-(trimethylazaniumyl)butanoate, reflecting the compound's zwitterionic nature under physiological conditions. The Chemical Abstracts Service registry has assigned multiple identification numbers to this compound, including 40225-14-7 and 138165-75-0, depending on the specific salt form and stereochemical designation.

Common synonyms for this compound include O-valeroylcarnitine, valeroyl carnitine, and O-valeroyl-L-carnitine, with these names reflecting different naming conventions used across various scientific databases and commercial suppliers. The compound is also known as pentanoylcarnitine in some literature, emphasizing the five-carbon acyl chain component. Additional systematic names include 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxopentyl)oxy]-, chloride when referring to the hydrochloride salt form.

Nomenclature Type Name Database Reference
International Union of Pure and Applied Chemistry (3R)-3-pentanoyloxy-4-(trimethylazaniumyl)butanoate
Chemical Abstracts Service Number 40225-14-7
Alternative Chemical Abstracts Service 138165-75-0
Common Name O-valeroylcarnitine
Systematic Alternative Pentanoylcarnitine
Commercial Designation Valeroyl carnitine
Short-Chain Acylcarnitine Classification

This compound is classified as a short-chain acylcarnitine based on its pentanoyl acyl group, which contains five carbon atoms. According to established classification systems, short-chain acylcarnitines encompass molecules with acyl groups containing two to five carbons (C2-C5), distinguishing them from medium-chain (C6-C13), long-chain (C14-C21), and very long-chain (>C22) acylcarnitines. This classification system provides important insights into the metabolic pathways and enzymatic processes involved in acylcarnitine metabolism, as different chain lengths are processed by distinct enzymatic systems within cellular compartments.

Short-chain acylcarnitines represent the most abundant group of carnitines in biological systems, comprising more than fifty percent of all acylcarnitines quantified in tissues and biofluids. This abundance reflects their central role in metabolic processes, particularly in the regulation of acetyl-coenzyme A and propionyl-coenzyme A pools within mitochondrial compartments. The pentanoyl chain length of this compound positions it at the upper limit of the short-chain classification, providing unique biochemical properties that bridge the gap between shorter acylcarnitines like acetylcarnitine and longer chain species.

Research has demonstrated that short-chain acylcarnitines, including this compound, exhibit distinct metabolic origins compared to their longer-chain counterparts. These compounds arise from various metabolic pathways including branched-chain amino acid degradation, fatty acid oxidation intermediates, and organic acid metabolism. The classification system also influences analytical approaches, as short-chain acylcarnitines typically require different extraction and detection methods compared to longer-chain species due to their increased water solubility and different physicochemical properties.

Classification Parameter This compound Short-Chain Range Reference
Carbon Chain Length 5 carbons (C5) 2-5 carbons
Abundance in Tissues High >50% of total acylcarnitines
Water Solubility High Increased vs. longer chains
Metabolic Origin Fatty acid oxidation Multiple pathways
Analytical Method Targeted metabolomics Specialized techniques

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24NO4+ B1624400 Valerylcarnitine CAS No. 40225-14-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40225-14-7

Molecular Formula

C12H24NO4+

Molecular Weight

246.32 g/mol

IUPAC Name

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium

InChI

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1

InChI Key

VSNFQQXVMPSASB-SNVBAGLBSA-O

SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Chiral Intermediate Approach

High-purity L-carnitine synthesis, as detailed in EP2360141B1, begins with S-epichlorohydrin, which undergoes quaternization to form L-3-chloro-2-hydroxypropyl trimethylammonium chloride. Cyanidation with sodium cyanide yields L-3-cyano-2-hydroxypropyl trimethylammonium, which is hydrolyzed to L-carnitine hydrochloride. For valerylcarnitine, this intermediate reacts with valeric anhydride under basic conditions:

$$
\text{L-carnitine} + \text{Valeric anhydride} \xrightarrow{\text{Base}} \text{this compound} + \text{Acetate}
$$

Critical quality control involves gas chromatography with chiral columns to limit D-carnitine contamination to <2%. Optical rotation of intermediates (-26.0° to -29.4°) ensures enantiomeric fidelity before acylation.

Acylation of L-Carnitine

US5028538A discloses direct acylation using valeryl chloride in anhydrous methanol, catalyzed by triethylamine. The reaction proceeds at 25°C for 12 hours, achieving 85–92% yield. Post-synthesis, O-valerylcarnitine is extracted with n-butanol, exploiting its higher solubility in organic phases compared to unreacted L-carnitine:

Table 1: Acylation Reaction Parameters

Parameter Value Source
Temperature 25°C
Reaction Time 12 hours
Catalyst Triethylamine
Yield 85–92%
Purity (HPLC) ≥98%

Biochemical and Enzymatic Production

Microbial Fermentation

γ-Butyrobetaine hydroxylase-expressing Escherichia coli strains convert crotonobetaine to L-carnitine under aerobic conditions. Subsequent acylation uses immobilized lipases (e.g., Candida antarctica lipase B) in non-polar solvents. Valeric acid is activated as its coenzyme A thioester for enzymatic transfer:

$$
\text{L-carnitine} + \text{Valeryl-CoA} \xrightarrow{\text{Lipase}} \text{this compound} + \text{CoA}
$$

This method achieves 94% enantiomeric excess (ee) but requires costly coenzyme recycling systems.

Derivatization and Purification Techniques

Butanol Extraction

Post-acylation mixtures are partitioned between aqueous phases and n-butanol, isolating this compound with 97% recovery. Butanol’s low polarity preferentially dissolves the acylated product, while unreacted L-carnitine remains aqueous.

Derivatization for Analysis

LC-MS/MS quantification requires butyl ester derivatization. Samples are treated with n-butanol/acetyl chloride (5% v/v) at 60°C for 20 minutes, forming volatile derivatives amenable to electrospray ionization:

$$
\text{this compound} + \text{n-butanol} \xrightarrow{\text{Acetyl chloride}} \text{this compound butyl ester}
$$

Analytical Characterization

LC-MS/MS Methods

Scheduled multiple reaction monitoring (MRM) on C₁₈ columns separates this compound from isomers like isothis compound. Key transitions (m/z 260.2 → 85.1, 260.2 → 144.9) confirm identity, with retention times standardized at 14.68 minutes. Derivatization with 3-nitrophenylhydrazine enhances sensitivity 1.8-fold, enabling detection limits of 0.1 nM.

Table 2: LC-MS/MS Parameters for this compound

Parameter Value Source
Column Reprosil-PUR C₁₈-AQ
Retention Time 14.68 minutes
LOQ 0.1 nM
Derivatization Agent 3-Nitrophenylhydrazine

Industrial-Scale Optimization

Automated high-throughput screening (HTS) platforms optimize solvent selection and catalyst stability. Substituting acetonitrile with dimethyl sulfoxide (DMSO) reduces solvent volatility and stabilizes Cu(II) catalysts during oxidation steps. Kinetic modeling predicts 23% higher yield in DMSO due to suppressed overoxidation:

$$
k{\text{overoxidation (MeCN)}} = 0.15 \, \text{min}^{-1} \quad \text{vs.} \quad k{\text{overoxidation (DMSO)}} = 0.09 \, \text{min}^{-1} $$

Chemical Reactions Analysis

Biochemical Reactions in Fatty Acid Metabolism

Valerylcarnitine facilitates the transport of valeric acid (C5:0) into mitochondria via the carnitine shuttle. The process involves two enzymatic reactions:

  • Formation via Carnitine Palmitoyltransferase I (CPT-I):
    Valeryl-CoA + L-carnitine → this compound + CoA-SH
    This reaction occurs on the outer mitochondrial membrane .

  • Regeneration of Valeryl-CoA via Carnitine Palmitoyltransferase II (CPT-II):
    this compound + CoA-SH → Valeryl-CoA + L-carnitine
    This intramitochondrial reaction enables β-oxidation of valeric acid .

Analytical Derivatization Reactions

This compound undergoes derivatization to enhance detectability in LC-MS assays. A study using 3-nitrophenylhydrazine (3NPH) reported:

Parameter Value
Derivatization efficiency>99.9% completion
Peak area enhancement1.8-fold vs. non-derivatized
Key functional group modifiedCarboxylate (-COO⁻ → -CONPH)

This reaction improves ionization efficiency and enables precise quantification in biological samples .

Mass Spectrometric Fragmentation

This compound exhibits characteristic fragmentation in positive-ion ESI-MS/MS:

Fragmentation Pathway Resulting Ions (m/z) Relative Abundance
Loss of butyl group85.1100% (base peak)
Trimethylamine elimination59.132%
Acyl chain cleavage (C5:0)102.118%

These patterns enable unambiguous identification in complex matrices .

Chromatographic Behavior

This compound shows predictable retention on C18 columns, influenced by structural features:

Chromatographic Parameter Value Comparison to Isomers
Retention time (C18 column)14.68 min Later elution than 2-methylbutyroyl- (14.22 min) and isothis compound (14.48 min)
Polarity index0.72 (C1-C18 scale) More hydrophobic than dicarboxylic acylcarnitines
Mobile phase optimization0.005% HFBA in acetonitrile Enhances peak symmetry and resolution

The elution order follows: branched-chain < iso-chain < straight-chain acylcarnitines .

Stability Considerations

Critical degradation pathways include:

  • Hydrolysis: Spontaneous ester cleavage at pH >8.0 (t₁/₂ = 4.2 hr at pH 9)

  • Oxidation: Susceptibility increases with storage temperature >-80°C

  • Photoisomerization: Δ³-cis/trans isomerism observed under UV exposure

Stabilization requires acidic conditions (pH 4.0-6.0) and antioxidant additives .

Scientific Research Applications

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is a member of the class of organic compounds known as fatty acid esters . The study of acylcarnitines, including this compound, is an active area of research .

Pharmaceutical Industry Applications

This compound is significant in the pharmaceutical industry as a biomarker . Research indicates that levels of this compound in blood or plasma are altered in various conditions .

This compound as a biomarker

  • Elevated Levels:
    • Exudative age-related macular degeneration
    • Type 2 Diabetes Mellitus
    • Obesity
    • Acute cerebral infarction
    • Diastolic heart failure
    • Systolic heart failure
  • Decreased Levels:
    • Pregnancy (in serum of pregnant women with a fetus with congenital heart disease (CHD))

This compound is found in cerebrospinal fluid (CSF) and urine . Carnitine acetyltransferase (CrAT, EC:2.3.1.7) is responsible for the synthesis of all short-chain and short branched-chain acylcarnitines .

Impact on ICU Patients

Elevations in acetylcarnitine and this compound may indicate altered energy metabolism . A study involving 52 patients from the RACE trial, who were randomized to the placebo arm and had a baseline blood sample taken within 36 hours of the onset of mechanical ventilation, showed that baseline concentrations of this compound were associated with the incidence of successful extubation and freedom from vasopressors .

  • Of the 47 patients with available acylcarnitines data, 21 patients (44.7%) were successfully extubated and free of vasopressors over 28 days, 6 (12.8%) required persistent mechanical ventilation and/or vasopressors, and 20 (42.6%) died prior to 28 days .
  • The study detected a significant difference in the incidence of successful extubation and freedom from vasopressors based on the baseline concentration of six metabolites, including acetylcarnitine and this compound .
  • Elevations in the baseline metabolite concentration were associated with a reduction in the incidence of the event, in this case no longer requiring ICU-level of care .

Isovaleric Acidemia Newborn Screening

This compound is also used in newborn screening for isovaleric aciduria to differentiate between 2‐methylbutyryl‐, isovaleryl‐, and this compound .

Other Potential Applications

Acylcarnitines, including this compound, are associated with the risk of diseases such as cancer and type 2 diabetes . Higher plasma concentrations of medium- and long-chain acylcarnitines were associated with a higher risk of lower-extremity functional impairment .

Factors Influencing Acylcarnitine Concentrations

Multiple factors can affect acylcarnitine concentrations in the blood :

  • Age, sex, and fasting status have the largest effect on acylcarnitine variability .
  • Acylcarnitines of medium or long-chain fatty acid moiety are associated with corresponding fatty acids in plasma or with intake of specific foods such as dairy foods containing the same fatty acid .
  • Acylcarnitines of short-chain fatty acid moiety, like this compound, are associated with concentrations of branched-chain amino acids .

Mechanism of Action

Valerylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, forming a complex with fatty acids and transporting them across the mitochondrial membrane. The molecular targets include carnitine acyltransferases, which catalyze the transfer of acyl groups from coenzyme A to carnitine .

Comparison with Similar Compounds

Structural Features

Valerylcarnitine belongs to the short-chain acylcarnitine family (C2–C5), which includes:

  • Acetylcarnitine (C2) : Derived from acetic acid.
  • Propionylcarnitine (C3): Derived from propionic acid (from amino acid catabolism).
  • Butyrylcarnitine (C4) : Derived from butyric acid.
  • This compound (C5): Derived from valeric acid (exogenous or mitochondrial β-oxidation intermediates).

Key structural distinctions :

  • Branching : this compound has a linear carbon chain, whereas isomers like isothis compound (C5, branched) and 2-methylbutyroylcarnitine (C5, branched) differ in acyl group arrangement .
  • Elution Properties : In LC-MS, this compound elutes later (14.68 min) compared to branched isomers (14.22–14.48 min) due to reduced column affinity for linear chains .

Table 1: Structural and Analytical Differentiation of C5 Acylcarnitines

Compound Chain Type Metabolic Origin Elution Time (min) Primary Disease Associations
This compound (C5) Linear Valeric acid (exogenous/β-oxidation) 14.68 Diabetes, radiation response
Isothis compound (C5) Branched Leucine catabolism 14.48 Isovaleric acidemia
2-Methylbutyroylcarnitine Branched Isoleucine catabolism 14.22 2-Methylbutyryl-CoA dehydrogenase deficiency

Kinetic and Metabolic Profiles

This compound exhibits unique kinetic behavior compared to other short-chain acylcarnitines:

  • Early Response Pattern : In exercise and stress models, this compound levels decrease by ~16% within minutes, contrasting with acetylcarnitine (C2) and propionylcarnitine (C3), which show delayed responses .
  • Radiation Resilience : Post-irradiation, this compound recovers within 24 hours, unlike butyrylcarnitine (C4), which remains suppressed .

Table 2: Metabolic and Kinetic Differences

Compound Kinetic Profile Response to Radiation Association with β-Oxidation
This compound (C5) Early decrease (~16%) Rapid recovery Suppressed in diabetes
Acetylcarnitine (C2) Late increase Delayed recovery Linked to ketogenesis
Propionylcarnitine (C3) Late increase No recovery Amino acid catabolism

Disease Associations and Diagnostic Utility

  • Neurodegenerative Diseases : this compound decreases progressively in Alzheimer’s disease (AD), paralleling propionylcarnitine (C3) but contrasting with stable acetylcarnitine (C2) .
  • Cancer Metabolism : SLC25A20 gene methylation inversely correlates with this compound levels in cancer cell lines, a relationship absent in longer-chain acylcarnitines .
  • False Positives in Screening: this compound’s structural similarity to branched C5 isomers necessitates second-tier LC-MS testing to avoid misdiagnosis of organic acidemias .

Analytical Challenges and Advances

  • Isomer Differentiation : this compound is distinguishable from isomers via LC-MS elution times and transitions (e.g., 381.2/220.1) .
  • Quantitation Methods: UHPLC-MS/MS enables precise measurement of this compound in urine (normal range: 0.1–1.2 μmol/mmol creatinine), critical for assessing radiation exposure .

Q & A

Q. What methodological approaches are recommended for detecting and quantifying Valerylcarnitine in biological samples?

this compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) with derivatization to enhance sensitivity. A validated protocol involves derivatizing samples with 3-nitrophenylhydrazine (3NPH) to stabilize the compound and improve ionization efficiency. Key parameters include optimizing collision energy (e.g., 25–35 eV) and declustering potential (e.g., 60–80 V) to maximize fragment ion intensity for MRM transitions (e.g., m/z 381.2 → 84.0 for underivatized this compound) . Chromatographic separation using C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) is critical to minimize matrix interference .

Q. How can researchers ensure specificity in this compound measurements when structural isomers are present?

this compound (C5) co-elutes with isomers like isothis compound (C4-methyl) and 2-methylbutyroylcarnitine (C4-methyl). To resolve this, use LC retention time differences: branched isomers elute earlier than linear-chain this compound (e.g., this compound at 14.68 min vs. 2-methylbutyroylcarnitine at 14.22 min under C18 conditions) . Validate specificity by spiking samples with commercial standards and confirming peak identities via transition ion ratios (e.g., m/z 381.2 → 220.1 vs. 145.1) .

Advanced Research Questions

Q. What experimental designs are effective for analyzing this compound’s kinetic profiles during metabolic challenges?

Dynamic kinetic studies require serial sampling (e.g., pre-/post-exercise or fasting) and polynomial fitting (9th-degree) to model concentration changes. For example, this compound exhibits an early response pattern, with a ~16% decrease in relative concentration during acute metabolic stress, contrasting with late-response acylcarnitines like acetylcarnitine (C2) . Use mixed-effects models to account for intra-individual variability and adjust for covariates like age and baseline carnitine levels .

Q. How can researchers address discrepancies in this compound data caused by isobaric interferences or matrix effects?

Co-eluting isobaric species (e.g., pivaloylcarnitine) require high-resolution LC-MS/MS or orthogonal separation techniques (e.g., HILIC chromatography). For low-resolution systems, employ stable isotope-labeled internal standards (e.g., D₃-Valerylcarnitine) to correct for ion suppression/enhancement . Validate methods using spike-recovery experiments in representative matrices (e.g., plasma, urine) and report coefficients of variation (CV <15%) .

Q. What statistical frameworks are suitable for interpreting this compound’s role in metabolic networks?

Multivariate analyses (e.g., PCA, OPLS-DA) can identify this compound as a biomarker in conditions like fatty acid oxidation disorders. For longitudinal studies, mixed linear models with time-series adjustments (e.g., ARIMA) are recommended to capture temporal trends . Pair these with pathway enrichment tools (e.g., MetaboAnalyst) to contextualize this compound within carnitine shuttle dynamics .

Methodological Notes

  • Data Contradictions : Discordant results may arise from pre-analytical factors (e.g., sample hemolysis, improper storage). Standardize protocols per NIH guidelines (e.g., immediate centrifugation, -80°C storage) .
  • Reporting Standards : Include derivatization efficiency, LOD/LOQ, and isomer resolution parameters in supplementary materials, per Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valerylcarnitine
Reactant of Route 2
Reactant of Route 2
Valerylcarnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.